molecular formula C7H6N2O6 B1582858 5-Methoxy-2,4-dinitrophenol CAS No. 51652-35-8

5-Methoxy-2,4-dinitrophenol

Cat. No. B1582858
Key on ui cas rn: 51652-35-8
M. Wt: 214.13 g/mol
InChI Key: IASWEPJOUWXONE-UHFFFAOYSA-N
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Patent
US05414130

Procedure details

A 1 liter (L) round-bottom flask equipped with a mechanical stirrer and a reflux condenser is charged with 23.7 grams (g) of 1,3-dichloro-4,6-dinitrobenzene, 100 milliliters (mL) of methanol, 200 mL of water and 15 grams of sodium hydroxide and heated to approximately 65° C. for about 8 hours. The reaction mixture is then poured into 0° C. aqueous hydrochloric acid, isolated by filtration and air-dried. The theoretical yield of 5-methoxy-2,4-dinitrophenol, a monoether of dinitroresorcinol, is 21.4 g, and the dry weight yield is 20.5 g which gives an overall 95% yield of 5-methoxy-2,4-dinitrophenol.
[Compound]
Name
( L )
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([N+:11]([O-:13])=[O:12])=[C:4](Cl)[CH:3]=1.[CH3:15][OH:16].[OH-:17].[Na+].Cl>O>[CH3:15][O:16][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([N+:11]([O-:13])=[O:12])=[C:4]([OH:17])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
( L )
Quantity
1 L
Type
reactant
Smiles
Step Two
Name
Quantity
23.7 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Name
Quantity
15 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
isolated by filtration
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=CC(=C(C1)O)[N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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